Sibiricose A4 chemical structure and properties
Sibiricose A4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A4 is a complex oligosaccharide ester isolated from the roots of Polygala species, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of Sibiricose A4, drawing from available scientific literature. Detailed experimental protocols for the isolation and analysis of related compounds are presented, alongside a discussion of potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Sibiricose A4.
Chemical Structure and Properties
Sibiricose A4 is a sucrose (B13894) derivative esterified with two sinapoyl groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]. The chemical structure of Sibiricose A4 is presented in Figure 1.
Figure 1. Chemical Structure of Sibiricose A4.
Table 1: Physicochemical Properties of Sibiricose A4
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |
| Molecular Weight | 754.69 g/mol | PubChem[1] |
| CAS Number | 241125-73-5 | MedChemExpress |
| Appearance | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
| XLogP3 | -0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 8 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 19 | PubChem (Computed) |
Biological Activities and Therapeutic Potential
While direct and extensive studies on the biological activities of purified Sibiricose A4 are limited, the pharmacological properties of extracts from its source plants, Polygala sibirica and Polygala tenuifolia, are well-documented. These extracts, rich in oligosaccharide esters including Sibiricose A4, have demonstrated significant neuroprotective and anti-inflammatory effects.
Neuroprotective Effects
Extracts from Polygala species have been traditionally used to treat cognitive ailments. Modern pharmacological studies suggest that the active constituents, including oligosaccharide esters, may exert their neuroprotective effects through various mechanisms. These include the regulation of neurotransmitter levels, improvement of hypothalamic-pituitary-adrenal (HPA) axis function, and modulation of gut microbiota. Saponin components from Polygala tenuifolia have been shown to reduce β-amyloid accumulation, exhibit antioxidant effects, and possess anti-inflammatory properties within the central nervous system. While specific quantitative data for Sibiricose A4 is not available, the known activities of related compounds from the same plant source suggest its potential as a neuroprotective agent.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Extracts from Polygala sibirica have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the blockage of the MAPK/NF-κB signaling pathway. Sucrose esters isolated from other plant species have also demonstrated potent anti-inflammatory activity, suggesting that this class of compounds, including Sibiricose A4, warrants further investigation for its anti-inflammatory potential.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of Sibiricose A4 are not extensively published. However, methodologies for the extraction of related oligosaccharide esters from Polygala species and for assessing relevant biological activities can be adapted for the study of Sibiricose A4.
Isolation and Purification of Sibiricose Analogs from Polygala Species
The following is a general protocol for the isolation of oligosaccharide esters from the roots of Polygala sibirica, which can be optimized for the specific isolation of Sibiricose A4.
Protocol 1: Extraction and Chromatographic Separation
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Extraction:
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Air-dried and powdered roots of Polygala sibirica are extracted with methanol at room temperature.
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The methanol extract is concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.
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Column Chromatography:
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The resulting aqueous layer, enriched with polar oligosaccharide esters, is subjected to column chromatography.
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A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).
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Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the different components.
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Preparative HPLC:
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Fractions containing the desired compounds are further purified by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sibiricose A4.
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In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Protocol 2: Measurement of Nitric Oxide Production
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Cell Culture:
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RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
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Cell Treatment:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then pre-treated with various concentrations of Sibiricose A4 (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
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Inflammatory Stimulation:
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Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
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Nitric Oxide Measurement:
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The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
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The absorbance is measured at 540 nm using a microplate reader.
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The percentage of NO inhibition is calculated relative to the LPS-treated control group.
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Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways modulated by Sibiricose A4 have not yet been elucidated. However, based on the activities of extracts from its source plants and related compounds, several potential pathways can be hypothesized.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Polygala extracts are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. A simplified diagram illustrating this proposed mechanism is shown below.
Diagram 1. Proposed anti-inflammatory mechanism of Sibiricose A4.
Logical Workflow for Bioactivity Screening
The following diagram outlines a logical workflow for the screening and characterization of the biological activities of a natural product like Sibiricose A4.
Diagram 2. Experimental workflow for bioactivity evaluation.
Conclusion and Future Directions
Sibiricose A4 is a structurally complex natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. While current research provides a strong rationale for its further investigation, there is a clear need for more focused studies on the purified compound. Future research should aim to:
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Elucidate the complete physicochemical profile of Sibiricose A4. This includes experimental determination of its melting point, optical rotation, and detailed solubility in various pharmaceutically relevant solvents.
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Quantify the biological activities of pure Sibiricose A4. Establishing specific IC₅₀ or EC₅₀ values in a range of in vitro assays is crucial for understanding its potency and selectivity.
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Uncover the precise molecular mechanisms of action. Identifying the direct molecular targets and signaling pathways modulated by Sibiricose A4 will be essential for its development as a therapeutic agent.
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Evaluate its efficacy and safety in preclinical animal models. In vivo studies are necessary to assess the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of Sibiricose A4.
By addressing these key research gaps, the scientific community can fully unlock the therapeutic potential of Sibiricose A4 and pave the way for its potential application in the development of novel drugs for inflammatory and neurodegenerative diseases.
